Product packaging for Atalaphylline(Cat. No.:CAS No. 28233-35-4)

Atalaphylline

Cat. No.: B1205705
CAS No.: 28233-35-4
M. Wt: 379.4 g/mol
InChI Key: GLXYKTASIIUSRC-UHFFFAOYSA-N
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Description

Atalaphylline (CAS 28233-35-4) is a naturally occurring acridone alkaloid isolated from plants of the Rutaceae family, such as Atalantia monophylla . This yellow powder is a subject of research due to its promising multi-target biological activities. Studies highlight its potential in investigations of anti-allergic responses, with demonstrated activity in cell models . Furthermore, this compound has shown relevance in neurodegenerative disease research, exhibiting multifunctional activity against key pathways in Alzheimer's disease pathogenesis, including acetylcholinesterase (AChE) inhibition and the prevention of beta-amyloid (Aβ) aggregation . Its mechanism in these areas is linked to a mixed-type inhibition of AChE, where it binds to both the catalytic and peripheral anionic sites of the enzyme . Researchers value this compound for its favorable drug-likeness properties, as it complies with Lipinski's rules, suggesting good potential for oral bioavailability in preclinical studies . The compound is soluble in various organic solvents, including Chloroform, Dichloromethane, DMSO, and Acetone . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO4 B1205705 Atalaphylline CAS No. 28233-35-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-12(2)8-10-15-20-18(23(28)16(21(15)26)11-9-13(3)4)22(27)14-6-5-7-17(25)19(14)24-20/h5-9,25-26,28H,10-11H2,1-4H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXYKTASIIUSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C(=C1O)CC=C(C)C)O)C(=O)C3=C(N2)C(=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331993
Record name Atalaphylline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28233-35-4
Record name 1,3,5-Trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)-9(10H)-acridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28233-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atalaphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Chemical Structure and Stereochemistry of Atalaphylline and Analogues

Application of Advanced Spectroscopic Techniques in Structural Determination (e.g., NMR, MS, ECD)

The structural elucidation of complex natural products like Atalaphylline and its analogues is a multi-faceted process that integrates data from various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D experiments, serves as a cornerstone in establishing the connectivity of atoms within a molecule, revealing structural fragments and spatial relationships researchgate.netfrontiersin.orgmdpi.comuib.no. For acridone (B373769) alkaloids, NMR is instrumental in identifying the core acridone skeleton and the positions of substituents mdpi.comsemanticscholar.org. High-Resolution Mass Spectrometry (HRMS) complements NMR by providing precise molecular weight information, aiding in the determination of elemental composition and fragmentation patterns researchgate.netuib.noresearchgate.net.

Beyond these fundamental techniques, Electronic Circular Dichroism (ECD) spectroscopy plays a critical role in assigning absolute configurations. By correlating experimental ECD data with theoretical calculations, researchers can determine the stereochemistry of chiral centers, which is crucial for understanding the biological activity of these compounds semanticscholar.orgresearchgate.net. In cases where NMR assignments are ambiguous, particularly for polysubstituted aromatic systems, advanced NMR methods such as those employing lanthanide shift reagents can be utilized to resolve proton signal assignments, including those at the C-2 and C-4 positions of acridones semanticscholar.org. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy also contribute by providing information about functional groups and the electronic nature of the chromophores present in the molecules uoa.gr.

Structural Diversity of this compound and its Naturally Occurring Derivatives (e.g., N-methylthis compound, atalantiaphyllines)

This compound itself, systematically named 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)acridin-9(10H)-one, was first isolated from the roots of Atalantia monophylla researchgate.netnih.gov. This plant species, along with others such as Glycosmis macrantha and Angostura paniculata, has proven to be a rich source of acridone alkaloids, exhibiting significant structural diversity mdpi.comresearchgate.netnih.govnih.gov.

The structural variations observed include modifications such as N-methylation, cyclization, and the presence of various prenyl substituents. Notable derivatives and related compounds isolated from these sources include:

N-methylthis compound: A methylated analogue of this compound, also found in Atalantia monophylla researchgate.netnih.govscribd.com.

Atalantiaphyllines A-G: A series of seven novel acridone alkaloids identified from Atalantia monophylla researchgate.netresearchgate.net.

Cyclothis compound-A and N-methylcyclothis compound-A: Cyclized derivatives also isolated from Atalantia monophylla researchgate.netnih.gov.

Other Related Acridones: The genus Atalantia and related genera have yielded a wide array of acridone alkaloids, including Buxifoliadine-A, Buxifoliadine-E, Citrusinine-I, Citrusinine-II, Glycosparvarine, Citbrasine, Yukocitrine, Atalaphyllidine, 5-hydroxynoracronycine, 5-hydroxy-N-methylseverifoline, and N-methylbuxifoliadine E researchgate.netnih.govdokumen.pub. From Glycosmis macrantha, new compounds like Macranthanine and 7-hydroxynoracronycine have been reported, alongside known alkaloids such as Atalaphyllidine mdpi.com. Angostura paniculata has yielded novel acridone alkaloids like Cuspanine and Cusculine nih.gov.

The structural diversity arises from variations in the hydroxylation patterns, the number and type of prenyl or prenyl-derived substituents, and the presence of additional fused rings or modifications to the basic acridone framework.

Stereochemical Assignments and Conformational Analysis in Acridone Alkaloids

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is critical for understanding the biological interactions of this compound and its derivatives. For this compound, the absolute configuration has been definitively established through X-ray crystallographic analysis using data collected with copper radiation, which provided sufficient anomalous dispersion for light atoms nih.gov. This analysis revealed that the two 3-methyl-2-enyl groups attached at the C1 and C12 positions are oriented below the acridone molecular plane, adopting a (-)-anticlinal conformation nih.gov.

Conformational analysis, often employing computational methods, helps in identifying the preferred three-dimensional structures of these molecules. By studying truncated model compounds, researchers can elucidate the major conformers and the factors influencing their electronic circular dichroism (ECD) spectra researchgate.net. The correlation between experimentally determined ECD spectra and calculated data allows for the assignment of stereochemistry to related acridone analogues, providing a powerful tool for structural characterization researchgate.net. Techniques like lanthanide-induced shifts in NMR spectroscopy can also assist in resolving stereochemical ambiguities and understanding conformational preferences semanticscholar.org.

Pharmacological Characterization at the Molecular and Cellular Levels

Interference with Molecular Aggregation Processes: Amyloid-Beta (Aβ) Aggregation Inhibition

Atalaphylline and other acridone (B373769) alkaloids have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease pathogenesis nih.govmdpi.comsemanticscholar.org. In vitro studies using thioflavin T (ThT) assays demonstrated that these acridones possess good inhibitory activity against Aβ1-42 aggregation, with IC50 values generally ranging from 4.79 to 8.81 µM, showing no significant differences among the tested compounds mdpi.comsemanticscholar.org. Molecular docking analyses suggest that these acridones interfere with Aβ aggregation by interacting with key regions of the peptide, including the central hydrophobic core and the C-terminal hydrophobic region. Specifically, the acridine (B1665455) skeleton of these compounds can form hydrophobic interactions with residues like Phe19 and Val40 mdpi.comsemanticscholar.org.

Table 3: Amyloid-Beta (Aβ1-42) Aggregation Inhibition by Acridone Alkaloids

Compound ClassIC50 Range (µM)Mechanism of InteractionReference
Acridone Alkaloids4.79 – 8.81Binds to central hydrophobic core, C-terminal region; hydrophobic interactions with Phe19, Val40 mdpi.comsemanticscholar.org

Cellular Response and Pathway Interrogation (Mechanistic Focus)

The cellular effects of this compound and related compounds are being explored to understand their mechanisms of action, particularly in the context of cancer.

This compound, as one of the acridone alkaloids isolated from Atalantia monophylla, has been included in studies evaluating the antiproliferative effects of this class of compounds on various cancer cell lines nih.govresearchgate.net. While Buxifoliadine E emerged as the most potent compound in these studies, demonstrating significant cytotoxicity against cell lines like HepG2 (IC50 = 41.36 µM) and others, this compound was also part of the screening, exhibiting moderate to good cytotoxicity nih.govmdpi.com. These studies suggest that acridone alkaloids can inhibit cancer cell proliferation. Mechanistically, research on Buxifoliadine E indicated that it suppresses cancer cell proliferation by inhibiting the Extracellular signal-Regulated Kinase (ERK) pathway, a key signaling cascade involved in cell growth and survival researchgate.netnih.gov. Specifically, Buxifoliadine E was shown to inhibit the phosphorylation of ERK, suggesting it interferes with this critical signaling pathway nih.gov. Other related acridones, such as atalaphyllidine and 5-hydroxy-N-methylseverifoline, have also shown potent antiproliferative activity against tumor cell lines, with structure-activity relationship studies highlighting the importance of hydroxyl groups and prenyl substituents for this activity nih.gov.

Table 4: Anti-proliferative Effects of Acridone Alkaloids on Cancer Cell Lines

CompoundCell LineIC50 (µM)Associated PathwayReference
Buxifoliadine ELNCaP43.10ERK pathway nih.govmdpi.com
Buxifoliadine EHepG241.36ERK pathway nih.govmdpi.com
Buxifoliadine EHT2964.60ERK pathway nih.govmdpi.com
Buxifoliadine ESHSY5Y96.27ERK pathway nih.govmdpi.com
This compoundLNCaPModerate activityNot specified nih.govresearchgate.net
AtalaphyllidineTumor linesPotent activityNot specified nih.gov
5-hydroxy-N-methylseverifolineTumor linesPotent activityNot specified nih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms in In Vitro Models

The evaluation of antioxidant activity and free radical scavenging mechanisms in vitro is crucial for understanding a compound's potential to combat oxidative stress. Common methodologies employed for such assessments include assays like the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay and the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay researchgate.netmdpi.comnih.govnih.gov. These methods quantify a compound's ability to neutralize free radicals, which are implicated in various pathological conditions.

Specific in vitro data detailing the antioxidant activity or free radical scavenging mechanisms of this compound were not found within the reviewed literature. While studies have investigated the antioxidant properties of related compounds, including other acridone alkaloids isolated from Atalantia monophylla (the plant source of this compound) mdpi.com, the precise antioxidant profile of this compound itself, including quantitative measures such as IC50 values for DPPH or ABTS radical scavenging, was not detailed in the provided search results. Consequently, a data table for this section cannot be generated based on specific findings for this compound.

Anti-allergic Mechanisms in RBL-2H3 Cell Models

The RBL-2H3 cell line, derived from rat basophilic leukemia, serves as a widely utilized in vitro model for investigating allergic responses. These cells express IgE receptors (FcεRI) and undergo degranulation upon activation by antigens, leading to the release of mediators like histamine (B1213489) and β-hexosaminidase, which are key indicators of allergic reactions researchgate.netmdpi.com. Studying the effects of compounds on these processes in RBL-2H3 cells provides insight into potential anti-allergic mechanisms, such as the inhibition of mediator release or downstream signaling pathways researchgate.netmdpi.com.

In a study examining acridone alkaloids isolated from Atalantia monophylla, this compound (identified as compound 7 in the study) was evaluated for its anti-allergic activity in the RBL-2H3 cell model researchgate.netnih.gov. The research findings indicated that while other related compounds, such as buxifoliadine-E (compound 5) and citrusinine-I (compound 8), demonstrated appreciable anti-allergic activity with reported IC50 values of 6.1 µM and 18.7 µM, respectively, this compound did not exhibit significant activity in this model researchgate.netnih.gov. Specifically, this compound, along with N-methylthis compound and N-methylataphyllinine, were reported to have "failed to exhibit the activity" researchgate.netnih.gov.

Structure Activity Relationship Sar Studies of Atalaphylline and Its Derivatives

Impact of Core Acridone (B373769) Scaffold Modifications on Biological Activity

The tricyclic acridone core is a fundamental pharmacophore, and alterations to this scaffold have been shown to significantly influence the biological activity of atalaphylline derivatives.

Key modifications and their effects include:

Hydroxylation and Methoxylation: The substitution pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the acridone ring is critical. For instance, the substitution of a methoxy group at position 4 with a hydroxyl group was found to enhance cytotoxic activity. This is demonstrated by the higher activity of glycosparvarine compared to citrucridone in studies against LNCaP prostate cancer cells. mdpi.com The number and position of hydroxyl groups also influence other activities, such as free radical scavenging, where a greater number of hydroxyl groups generally correlates with increased activity due to their electron-donating properties. nih.gov

Cyclization of Side Chains: The formation of additional rings by cyclizing substituents with the acridone core can have varied effects depending on the position. Cyclization involving positions 3 and 4 of the acridone ring, as seen in atalaphyllinine and N-methylatalaphyllinine, was unfavorable and led to weaker cytotoxic activity compared to their non-cyclized counterparts, this compound and N-methylthis compound, respectively. mdpi.com Conversely, cyclization at positions 2 and 3 did not negatively impact cytotoxicity. mdpi.com Furthermore, the introduction of a furan (B31954) ring at positions 2-3, as in buxifoliadine E, resulted in enhanced cytotoxic effects. mdpi.com

Nitrogen Substitution (N-10): The nitrogen atom at position 10 of the acridone ring is a common site for modification. Substitution with a methyl group has been shown to increase cytotoxic potency. For example, N-methylthis compound demonstrated greater activity against LNCaP cells than this compound. mdpi.com

Core Moiety's Role in Enzyme Inhibition: The acridone moiety itself plays a pivotal role in enzyme inhibition. In studies related to Alzheimer's disease, the acridone core of this compound and its derivatives was found to be crucial for interacting with key amino acid residues (Trp84 and Trp432) in the gorge of the acetylcholinesterase (AChE) enzyme, thereby contributing to its inhibition. nih.gov

Table 1: Effect of Acridone Scaffold Modifications on Cytotoxicity in LNCaP Cells

CompoundKey Structural ModificationEffect on Cytotoxicity (% Cell Viability)Reference
This compoundParent Compound48.32% mdpi.com
N-methylthis compoundMethylation at N-1033.07% (Increased potency) mdpi.com
AtalaphyllinineCyclization at positions 3-497.37% (Decreased potency) mdpi.com
N-methylatalaphyllinineN-methylation and Cyclization at 3-489.46% (Decreased potency) mdpi.com
Buxifoliadine EFuran ring at positions 2-3Most potent compound tested mdpi.com
Glycosparvarine-OH at position 450.94% mdpi.com
Citrucridone-OCH₃ at position 4No effect (Higher viability than Glycosparvarine) mdpi.com

Role of Prenyl and Alkyl Substituents on Activity Profiles

The prenyl and alkyl groups attached to the this compound scaffold are not merely passive appendages; they actively contribute to the molecule's biological profile by influencing factors such as steric hindrance, lipophilicity, and specific receptor interactions.

N-Alkyl Substitution: As noted previously, the addition of a methyl group to the nitrogen at position 10 (N-methylation) consistently enhances cytotoxic activity. N-methylthis compound is more potent than this compound, highlighting the positive contribution of this small alkyl group. mdpi.com

Prenyl Group Modifications and Steric Effects: The prenyl group is a key feature of this compound. Modifications to this group, such as cyclization, can significantly alter biological activity. The formation of a six-membered ring in N-methylatalaphyllinine or a five-membered ring in N-methylcyclothis compound A from the prenyl chain impacts the molecule's shape and accessibility. nih.gov These bulky, cyclized structures can introduce steric hindrance, which may attenuate certain activities. For example, both N-methylcyclothis compound A and N-methylatalaphyllinine showed lower radical scavenging activity than the more linear N-methylthis compound, a phenomenon attributed to steric hindrance caused by the bulky cyclic groups. nih.gov

Table 2: Influence of N-Alkyl and Prenyl Group Cyclization on Antioxidant Activity

CompoundKey Substituent FeatureAntioxidant Activity (Radical Scavenging IC₅₀)Reference
N-methylthis compoundN-methyl, linear prenyl group50.73 μM nih.gov
N-methylatalaphyllinineN-methyl, cyclized prenyl group (6-membered ring)57.53 μM (Lower activity) nih.gov
N-methylcyclothis compound AN-methyl, cyclized prenyl group (5-membered ring)79.58 μM (Lower activity) nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches in this compound Analogues Research

To accelerate the discovery of novel this compound analogues and to gain deeper insight into their mechanisms of action, researchers have employed a range of computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

QSAR Modeling: QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org This approach has been applied to acridone alkaloids, including this compound derivatives. Computational QSAR modeling has successfully predicted that certain acridone structures are potential inhibitors of enzymes like glycosyltransferase and aromatase, offering a targeted approach for drug discovery. researchgate.net

Molecular Docking Simulations: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This has been used to elucidate the interactions between this compound derivatives and their biological targets.

Acetylcholinesterase (AChE): In silico analyses have shown that acridone derivatives can interact with the AChE enzyme through a dual binding mode. The core acridone structure binds within the enzyme's gorge, while substituents at positions 1, 2, and 3 can form hydrogen bonds with the peripheral anionic site (PAS), which is relevant to interfering with amyloid-β aggregation. nih.gov

Extracellular Signal-Related Kinase (ERK): The binding interaction between the potent cytotoxic derivative buxifoliadine E and the ERK enzyme has been investigated using in silico docking programs like AutoDock, providing a molecular basis for its observed anti-proliferative effects. mdpi.com

In Silico Pharmacokinetic Profiling: Computational tools are also used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of this compound analogues. For example, the ADMET profile of buxifoliadine E was investigated using the pKCSM web server, which predicted a human intestinal absorption of 68.876%. mdpi.com Such studies are crucial in the early stages of drug development to identify candidates with favorable drug-like properties.

Advanced Analytical Methods for Research on Atalaphylline

High-Resolution Separation Techniques in Complex Natural Product Mixtures

The isolation of pure Atalaphylline from complex botanical matrices, such as extracts of Atalantia monophylla, relies heavily on high-resolution separation techniques. These methods are crucial for resolving this compound from structurally similar compounds and other plant metabolites.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC is a cornerstone for isolating natural products like this compound springernature.comnih.govembrapa.brbio-rad.com. This technique utilizes high pressure to force the mobile phase through a stationary phase packed in a column, enabling the separation of compounds based on their differential interactions. Various modes, including normal phase and reversed-phase chromatography, can be employed, with reversed-phase prep-HPLC being particularly robust for purifying a wide range of natural products springernature.compolypeptide.com. Method development for preparative HPLC involves optimizing parameters such as column chemistry, mobile phase composition, flow rate, and sample loading to achieve high purity and yield embrapa.brkromasil.comnih.govwaters.com. For instance, achieving sufficient resolution between closely related compounds often requires careful selection of stationary phases and mobile phase gradients nih.govchromatographyonline.com.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers enhanced separation efficiency and speed compared to traditional HPLC due to the use of smaller particle size stationary phases and higher operating pressures nih.govphenomenex.com. This allows for superior resolution, which is critical when dealing with complex mixtures containing structurally similar acridone (B373769) alkaloids. Analytical scale UHPLC methods can be optimized and then transferred to the semi-preparative scale, ensuring similar selectivity and predicting separation outcomes nih.gov.

Column Chromatography (CC): While often a preliminary step, column chromatography, particularly flash column chromatography (FCC), is frequently used for initial fractionation of plant extracts to reduce complexity before employing more advanced techniques like HPLC nih.gov. The efficiency of CC is limited by particle size and manual packing, often necessitating further purification steps for compounds that are difficult to separate nih.gov.

Spectroscopic and Spectrometric Quantification and Characterization Methods

Once isolated, the structural elucidation and quantification of this compound are achieved through a suite of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional structure.

Mass Spectrometry (MS): Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is vital for determining the molecular formula and identifying this compound within complex mixtures researchgate.netnih.govresearchgate.net. HRMS provides accurate mass measurements, allowing for the precise determination of elemental composition. LC-MS hyphenates the separation power of HPLC with the identification capabilities of MS, enabling the detection and characterization of this compound in real-time as it elutes from the chromatographic column nih.govresearchgate.netglobalresearchonline.net. The molecular formula of this compound has been determined as C₂₃H₂₅NO₄, with a molecular weight of approximately 379.45 g/mol medchemexpress.com.

X-ray Crystallography: For definitive structural confirmation, X-ray crystallography can be employed if suitable single crystals of this compound can be obtained nih.govpatnawomenscollege.in. This technique provides a precise three-dimensional atomic structure of the molecule in the crystalline state, including bond lengths, bond angles, and conformation nih.govpatnawomenscollege.in. The crystal structure analysis of this compound has revealed a planar acridone core with specific dihedral angles and intramolecular hydrogen bonds that contribute to its structural stability nih.goviucr.org.

In Silico Methodologies in this compound Research for Target Identification and Binding Affinity Prediction

Computational approaches play a significant role in modern natural product research, aiding in target identification and predicting how this compound might interact with biological molecules.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of this compound when bound to a target protein, thereby estimating its binding affinity mdpi.commdpi.comnih.govrsc.org. This method involves fitting the ligand (this compound) into the active site of a target protein based on their respective three-dimensional structures and interaction potentials. Docking studies can help identify potential biological targets for this compound and provide insights into the molecular basis of its activity mdpi.comnih.govrsc.org. For example, acridone alkaloids, including this compound, have been investigated for their potential multi-target actions in Alzheimer's disease, with molecular docking used to study their interaction with enzymes like acetylcholinesterase (AChE) mdpi.com.

Target Identification: Computational strategies are employed to identify potential biological targets for compounds like this compound nih.govrsc.orgresearchgate.netplos.org. These methods can range from analyzing chemical similarities to known bioactive molecules (ligand-based approaches) to predicting interactions based on protein structures (structure-based approaches) nih.govrsc.orgresearchgate.netplos.org. By leveraging databases of known drug-target interactions and employing machine learning algorithms, researchers can predict novel targets for this compound, accelerating the drug discovery process mdpi.comnih.govdiva-portal.orgfrontiersin.org.

Binding Affinity Prediction: Beyond identifying potential targets, computational methods aim to predict the strength of the interaction between this compound and its target proteins. Techniques such as machine learning models, deep learning, and physics-based simulations are used to estimate binding affinity mdpi.comdiva-portal.orgfrontiersin.orgarxiv.org. These predictions help prioritize compounds for experimental validation and guide the optimization of potential drug candidates diva-portal.orgfrontiersin.orgarxiv.org.

Emerging Research Frontiers and Methodological Advancements in Atalaphylline Studies

Integration of Omics Technologies in Understanding Biosynthesis and Mechanisms of Action

The complete biosynthetic pathway of atalaphylline and other acridone (B373769) alkaloids in plants like Atalantia species remains partially understood. rushim.rudokumen.pub The foundational steps are known to involve the condensation of anthraniloyl-CoA and malonyl-CoA, a reaction catalyzed by a type III polyketide synthase (PKS) known as acridone synthase (ACS). dokumen.pubresearchgate.net However, the subsequent tailoring steps, such as prenylation and hydroxylation, that lead to the structural diversity of compounds like this compound are less clear. Emerging "omics" technologies—genomics, transcriptomics, and metabolomics—offer powerful tools to fully elucidate these pathways.

By combining comprehensive metabolomic analysis of Atalantia species with transcriptomic data, researchers can identify genes that are co-expressed with known pathway genes like ACS. This approach allows for the discovery of candidate genes encoding the tailoring enzymes (e.g., prenyltransferases, cytochrome P450 monooxygenases) responsible for the final steps of this compound synthesis. For instance, studies on other alkaloids, such as the tropane (B1204802) alkaloids in Datura stramonium, have successfully used gene expression analysis of key enzymes like putrescine N-methyltransferase (PMT) and hyoscyamine (B1674123) 6β-hydroxylase (h6h) to understand and modulate their production. nih.gov A similar strategy could be applied to this compound, correlating the expression of specific genes with the accumulation of the compound in different plant tissues or under various environmental conditions.

Furthermore, omics data can illuminate the mechanism of action of this compound. Techniques like transcriptomics and proteomics can reveal global changes in gene and protein expression in cells treated with the compound, helping to identify the cellular pathways it perturbs. This provides a broader, unbiased view of its biological effects beyond single-target assays. For example, metabolomic pathway analysis, as predicted by tools like PICRUSt in studies of other plant systems, can highlight metabolic shifts in response to a compound, offering clues to its function. researchgate.net

Chemoenzymatic and Biocatalytic Approaches in this compound Derivative Synthesis

The chemical synthesis of complex alkaloids like this compound is often challenging due to the need for precise control of regioselectivity and stereoselectivity. Chemoenzymatic and biocatalytic methods are emerging as powerful alternatives that leverage the high specificity of enzymes to perform difficult chemical transformations. researchgate.net These approaches are central to creating libraries of this compound derivatives for structure-activity relationship (SAR) studies.

A key strategy involves using enzymes to modify the core acridone scaffold or its precursors. For example, dioxygenase enzymes have shown significant promise. Whole cells of bacteria such as Sphingomonas yanoikuyae B8/36, which express biphenyl (B1667301) dioxygenase, have been used to perform enantioselective cis-dihydroxylation on the carbocyclic rings of acridine (B1665455), the fundamental nucleus of this compound. rsc.orgrsc.org This biocatalytic step produces enantiopure cis-dihydrodiols, which are versatile chiral building blocks for synthesizing a range of derivatives that would be difficult to access through traditional chemistry. rsc.orgrsc.org

In addition to modifying the core, enzymes can be used to introduce or alter functional groups. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for the kinetic resolution of racemic intermediates in alkaloid synthesis, yielding compounds with high enantiomeric excess. researchgate.net The integration of plant-specific enzymes, particularly type III PKSs like acridone synthase (ACS), into one-pot enzymatic systems can streamline the production of the acridone scaffold itself from simple precursors. researchgate.net These biocatalytic platforms can then be combined with chemical steps to generate diverse this compound analogues in a more efficient and environmentally friendly manner.

Table 1: Examples of Enzymatic Approaches Relevant to this compound Derivative Synthesis

Enzyme/SystemOrganism SourceReaction TypeApplication in Alkaloid SynthesisReference
Biphenyl Dioxygenase (BPDO)Sphingomonas yanoikuyaecis-DihydroxylationCreates enantiopure cis-dihydrodiol metabolites from the acridine scaffold, serving as chiral precursors. rsc.org, rsc.org
Acridone Synthase (ACS)Ruta graveolens (and other Rutaceae)Polyketide cyclizationCatalyzes the formation of the core acridone scaffold from N-methylanthraniloyl-CoA and malonyl-CoA. researchgate.net, dokumen.pub
Candida antarctica Lipase B (CAL-B)Candida antarcticaEnzymatic ResolutionUsed for the kinetic resolution of racemic intermediates to produce enantioenriched alkaloid scaffolds. researchgate.net

Advanced Computational Modeling for Mechanism Prediction and Novel Analogue Design

Advanced computational modeling has become an indispensable tool in modern drug discovery, and its application to this compound and related acridone alkaloids is accelerating research. researchgate.net These in silico methods allow for the rapid prediction of biological activities, mechanisms of action, and pharmacokinetic properties, thereby guiding and prioritizing synthetic and biological testing efforts. nih.gov

Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, binds to the active site of a protein target. This method has been widely applied to acridone alkaloids to explore their potential against various diseases. For instance, in silico studies have assessed the binding affinity of acridones against the SARS-CoV-2 main protease, topoisomerases involved in cancer, and enzymes crucial for bacterial survival. nih.govijpsjournal.comuniv-tlemcen.dz A 2013 study used molecular modeling to predict that certain acridone alkaloids were inhibitors of aromatase and glycosyltransferase, demonstrating the power of this approach to identify novel biological targets. d-nb.info

Beyond simple docking, quantitative structure-activity relationship (QSAR) studies are being employed. QSAR models establish a mathematical correlation between the structural features of a series of compounds and their biological activity, enabling the prediction of potency for newly designed analogues. Furthermore, molecular dynamics (MD) simulations provide insight into the stability of the predicted ligand-protein complexes over time, adding a layer of validation to docking results. ijpsjournal.com

Another critical application of computational modeling is the early prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Online tools and specialized software can calculate physicochemical parameters and assess drug-likeness based on frameworks like Lipinski's "rule of five," helping to filter out compounds with poor pharmacokinetic potential before they are synthesized. nih.gov For acridone alkaloids, these predictions have suggested good oral bioavailability and intestinal permeability for many derivatives. nih.gov

Table 2: Summary of Computational Modeling Applications for Acridone Alkaloids

Computational MethodResearch GoalKey Findings/Predictions for Acridone AlkaloidsReference
Molecular DockingTarget identification and binding mode predictionPredicted high binding affinity against SARS-CoV-2 Mpro, Topoisomerase I/II, Aromatase, and Glycosyltransferase. d-nb.info, nih.gov, ijpsjournal.com
In Silico ADME PredictionEvaluation of drug-likeness and pharmacokineticsGenerally favorable oral bioavailability and intestinal permeability predicted; no violations of Lipinski's rule of five. nih.gov
Quantitative SAR (QSAR)Predicting biological activity based on structureIdentified structural features of acridones responsible for inhibition of aromatase and glycosyltransferase. d-nb.info
Molecular Dynamics (MD) SimulationValidation of binding stabilityConfirmed the stability of complexes between acridone derivatives and topoisomerase targets. ijpsjournal.com

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for determining the structural configuration of Atalaphylline?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving atomic-level structures, requiring high-quality single crystals (e.g., obtained via slow evaporation or diffusion methods). Complementary techniques like NMR spectroscopy (e.g., 1H^1H, 13C^13C, 2D-COSY) validate functional groups and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For reproducibility, ensure raw data (e.g., diffraction parameters, spectral assignments) are archived in supplementary materials .

Q. What challenges arise during the isolation of this compound from natural sources, and how are they mitigated?

  • Methodological Answer : Challenges include low yield, co-elution with structurally similar alkaloids, and degradation during extraction. Mitigation strategies involve:

  • Optimized extraction : Use polarity-gradient solvent systems (e.g., hexane → ethyl acetate → methanol) to fractionate crude extracts.
  • Chromatographic purification : Employ reverse-phase HPLC with UV/Vis or MS detection to isolate target compounds.
  • Stability testing : Monitor pH, temperature, and light exposure during isolation to prevent decomposition .

Q. How can researchers validate the purity of synthesized or isolated this compound?

  • Methodological Answer : Combine orthogonal methods:

  • HPLC-DAD/ELSD : Purity ≥95% with a single peak across multiple wavelengths.
  • Melting point analysis : Sharp, consistent melting range (±2°C).
  • Elemental analysis : Match calculated and observed C/H/N ratios within 0.3% deviation.
  • Spectroscopic consistency : Compare NMR and IR spectra to published reference data .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., varying IC50_{50} values across studies) be systematically addressed?

  • Methodological Answer :

  • Replicate experimental conditions : Standardize cell lines, assay protocols (e.g., MTT vs. resazurin), and compound solubility (use DMSO controls ≤0.1%).
  • Statistical rigor : Apply ANOVA with post-hoc tests to compare datasets; report confidence intervals and effect sizes.
  • Meta-analysis : Aggregate data from multiple studies using PRISMA guidelines to identify outliers or confounding variables (e.g., batch variability in natural extracts) .

Q. What strategies optimize the total synthesis of this compound to improve scalability and yield?

  • Methodological Answer :

  • Retrosynthetic analysis : Prioritize convergent synthesis to reduce step count. Key intermediates (e.g., indole or isoquinoline moieties) can be synthesized in parallel.
  • Catalysis : Use asymmetric catalysis (e.g., chiral Pd complexes) to establish stereocenters efficiently.
  • Process optimization : Screen solvents (e.g., THF vs. DMF), temperatures, and catalysts (e.g., Grubbs vs. Hoveyda-Grubbs) via Design of Experiments (DoE) to maximize yield .

Q. How can in vivo mechanistic studies be designed to elucidate this compound’s mode of action?

  • Methodological Answer :

  • Model selection : Use transgenic organisms (e.g., zebrafish for bioavailability studies) or disease-specific murine models (e.g., xenograft tumors for anticancer assays).
  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution (LC-MS/MS), and metabolite identification (UHPLC-QTOF).
  • Omics integration : Pair RNA-seq or proteomics with pathway analysis (e.g., KEGG, STRING) to identify target pathways .

Q. What computational approaches are effective for predicting this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to screen against target proteins (e.g., kinases, GPCRs). Validate with MD simulations (GROMACS) to assess binding stability.
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity.
  • ADMET prediction : Tools like SwissADME or pkCSM forecast bioavailability and toxicity risks .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw data (e.g., crystallographic parameters, IC50_{50} values) in appendices; highlight processed data (means ± SD) in the main text .
  • Figures : Use color-coded schemes for synthesis pathways; avoid overcrowding with >3 structures per figure .
  • Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional ethics approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.